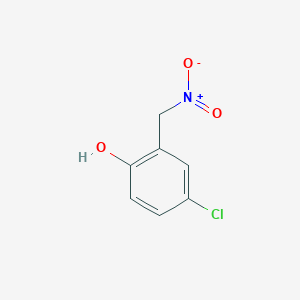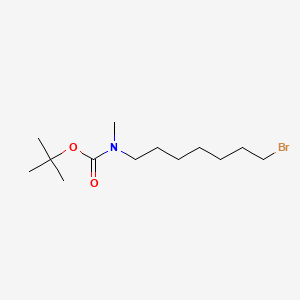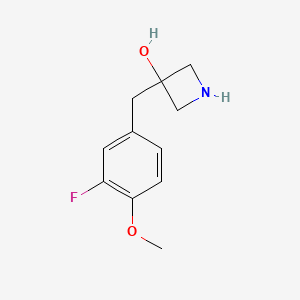![molecular formula C17H21NS B13560715 N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is an organic compound that features a cyclohexanamine group bonded to a phenyl ring, which is further substituted with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, 4-(thiophen-3-yl)benzaldehyde. This can be achieved through the reaction of thiophene-3-carboxaldehyde with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Reductive Amination: The intermediate 4-(thiophen-3-yl)benzaldehyde is then subjected to reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiophene ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated thiophene derivatives.
科学的研究の応用
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-{[4-(thiophen-2-yl)phenyl]methyl}cyclohexanamine: Similar structure but with the thiophene ring at a different position.
N-{[4-(furan-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a furan ring instead of a thiophene ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C17H21NS |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
N-[(4-thiophen-3-ylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C17H21NS/c1-2-4-17(5-3-1)18-12-14-6-8-15(9-7-14)16-10-11-19-13-16/h6-11,13,17-18H,1-5,12H2 |
InChIキー |
DWSHMNMYXHMEJV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)


![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
